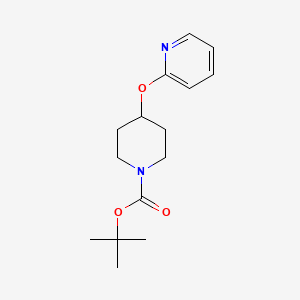
1-Boc-4-(2-pyridyloxy)piperidine
概要
説明
準備方法
The synthesis of 1-Boc-4-(2-pyridyloxy)piperidine typically involves the reaction of 4-hydroxypyridine with 1-Boc-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature, solvent, and purification techniques, can be optimized for larger-scale production.
化学反応の分析
1-Boc-4-(2-pyridyloxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridyloxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Deprotection: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents used in these reactions include bases like potassium carbonate, acids for deprotection, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of 1-Boc-4-(2-pyridyloxy)piperidine is primarily related to its role as a building block in the synthesis of biologically active molecules. When used in the preparation of enzyme inhibitors, the compound interacts with the active site of the target enzyme, blocking its activity and thereby modulating specific biological pathways . The molecular targets and pathways involved depend on the specific application and the structure of the final synthesized product.
類似化合物との比較
1-Boc-4-(2-pyridyloxy)piperidine can be compared with other similar compounds, such as:
4-(2-pyridyloxy)piperidine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-4-(2-pyridyloxy)piperazine: Contains a piperazine ring instead of a piperidine ring, which can influence its chemical properties and reactivity.
tert-butyl 4-(2-pyridyloxy)piperidine-1-carboxylate: Another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its combination of the Boc protecting group and the pyridyloxy moiety, which provides a balance of stability and reactivity for various synthetic applications.
特性
IUPAC Name |
tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGIBBFCSCAULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619847 | |
| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313490-35-6 | |
| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















